
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to our compound of interest involves oxidative cyclization of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(acetoxy)iodobenzene, derived from simple indole-3-carboxylic acids (Rapolu et al., 2013). Another approach includes the transformation of 4-(1H-indol-3-yl)butanoic acid through several steps to achieve novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides (Nazir et al., 2018).
Molecular Structure Analysis
Structural elucidation of these compounds typically involves various spectroscopic methods. For instance, the structure of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives was determined by IR, 1H NMR, and HRMS spectra, with spatial structure confirmed by X-ray diffraction analysis (Jiang et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these molecules includes their participation in various reactions to produce new derivatives with potential biological activities. For example, catalytic hydrogenation of 5-substituted 3-(2-aminobenzyl)-1,2,4-oxadiazoles gives 2-(acylamino)indoles, which upon acid treatment lead to novel heterocyclic ring systems (Bata et al., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their practical applications. While specific physical properties of "2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-(2-methylbenzyl)-1H-indole" are not detailed in the available literature, studies on related compounds provide valuable insights into the behavior of similar molecular structures under various conditions.
Chemical Properties Analysis
The chemical properties of these molecules, including their reactivity, interaction with biological targets, and potential as therapeutic agents, are of significant interest. The antimicrobial and anticancer activities of some novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives highlight the potential of these compounds in drug discovery (Rehman et al., 2018).
Aplicaciones Científicas De Investigación
Therapeutic Applications and Biological Interactions
1. Therapeutic Potential of 1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole derivatives exhibit a broad range of bioactivities due to their ability to bind effectively with different enzymes and receptors in biological systems. They are utilized in medicinal chemistry for various ailments, including anticancer, antifungal, antibacterial, and anti-inflammatory treatments, among others. Their structural feature, especially the presence of the 1,3,4-oxadiazole ring, plays a crucial role in their therapeutic potency and binding interactions (Verma et al., 2019).
2. Heterocyclic Compounds in Drug Development The 1,3,4-oxadiazole nucleus is significant in drug development due to its diverse pharmacological properties. These compounds, with their rich synthetic history, have been emphasized for their potential in biologically oriented drug synthesis (BIODS). They are known for their pronounced antitumor, antifungal, and antibacterial activities, among others, making them valuable in the field of medical chemistry (Karpenko et al., 2020).
3. Oxadiazole-Based Indole Derivatives in Cardiovascular Research Indole derivatives incorporating oxadiazole, among other moieties, have been screened for cardiovascular activity. The study of these compounds provides insights into their potential mechanisms, such as effects on blood pressure and heart rate, suggesting their significance in cardiovascular research (Singh et al., 2014).
4. Metal-Ion Sensing and Synthetic Routes of 1,3,4-Oxadiazoles 1,3,4-Oxadiazole scaffolds are noted for their wide applications beyond pharmacology, including in material science and organic electronics. Their structural properties, such as photoluminescence and thermal stability, make them suitable for metal-ion sensing applications, highlighting their versatility in various scientific fields (Sharma et al., 2022).
Propiedades
IUPAC Name |
2-ethyl-5-[1-[(2-methylphenyl)methyl]indol-2-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-3-19-21-22-20(24-19)18-12-15-9-6-7-11-17(15)23(18)13-16-10-5-4-8-14(16)2/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJNTPCELBBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-methylphenyl)methyl]-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

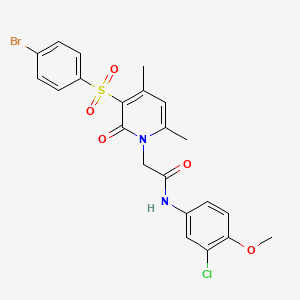
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
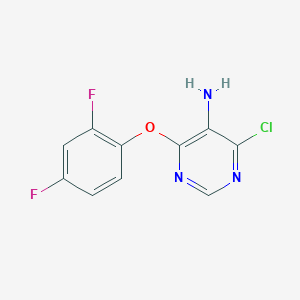
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)
![1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2489972.png)
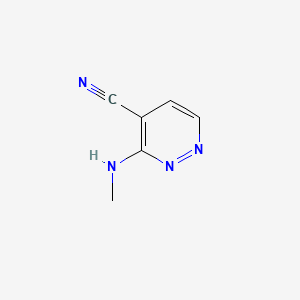
![1-benzyl-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2489975.png)
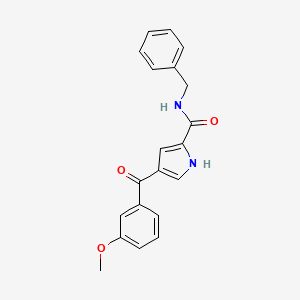

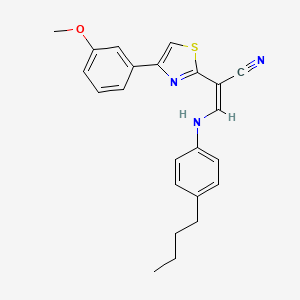

![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)